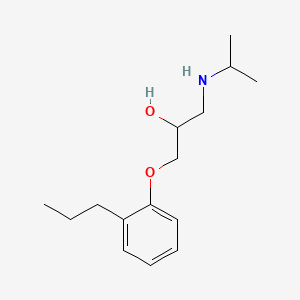

Dihydroalprenolol

描述

属性

IUPAC Name |

1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCMYZFGCOCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866788 | |

| Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60106-89-0 | |

| Record name | 1-[(1-Methylethyl)amino]-3-(2-propylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60106-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroalprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060106890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROALPRENOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZT5710I4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydroalprenolol: A Technical Guide to its Mechanism of Action and Application in Beta-Adrenergic Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroalprenolol (DHA), a hydrogenated derivative of the beta-adrenergic antagonist alprenolol, serves as a critical tool in pharmacological research.[1] Its primary significance lies in its tritiated form, [³H]this compound, a high-affinity radioligand widely employed for the characterization and quantification of beta-adrenergic receptors. This guide provides an in-depth overview of this compound's mechanism of action, its binding kinetics to beta-adrenergic receptors, and detailed protocols for its use in radioligand binding assays. Furthermore, it explores the downstream signaling pathways affected by its binding and presents quantitative data on its interaction with various receptor subtypes and the inhibitory effects of other beta-blocking agents.

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist.[1] Its utility in research is predominantly realized through its radioactive isotope, [³H]this compound, which acts as a powerful probe for studying beta-adrenergic receptors. These receptors, integral to the sympathetic nervous system, are crucial drug targets for a variety of cardiovascular and respiratory diseases. The ability of [³H]DHA to bind with high affinity and specificity to these receptors allows for their detailed pharmacological characterization, including receptor density, affinity, and subtype classification.

Mechanism of Action

The primary mechanism of action of this compound is the competitive, reversible antagonism of beta-adrenergic receptors. By binding to these receptors, DHA prevents endogenous catecholamines, such as epinephrine and norepinephrine, from binding and initiating downstream signaling cascades.

Beta-Adrenergic Receptor Binding

[³H]this compound binds to both beta-1 and beta-2 adrenergic receptor subtypes.[2] This binding is saturable, stereoselective, and of high affinity. The interaction of DHA with the receptor does not elicit a physiological response; instead, it blocks the receptor from being activated by agonists. This antagonistic action is the basis for its use in characterizing receptor populations in various tissues.

Downstream Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and leads to various cellular responses. This compound, by blocking the initial agonist binding, inhibits this entire signaling cascade.

Quantitative Data

The affinity of [³H]this compound for beta-adrenergic receptors is quantified by its dissociation constant (Kd), while the receptor density is represented by the maximum binding capacity (Bmax).

[³H]this compound Binding Parameters

| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Myometrium | Beta-2 (≥87%) | 0.50 | 70 | [3] |

| Human Placenta (early) | Beta-2 | 2.80 ± 0.9 | 330.30 ± 93.5 | |

| Canine Myocardium (Arterioles) | Beta | 0.26 | - | |

| Canine Myocardium (Myocytes) | Beta | 1.57 - 1.71 | - | |

| Rat Cardiac Membranes | Beta-1 | 5.7 ± 1.1 | - | [2] |

| Rat Adipocyte Membranes | Beta-1 | 12 - 15 | 240 | |

| Rat Vas Deferens | Beta-2 | 0.3 | 460 (fmol/g wet tissue) | |

| Human Polymorphonuclear Cells | Beta-2 | 1 - 5 | 870 ± 128 (receptors/cell) |

Competitive Inhibition of [³H]this compound Binding

The potency of other beta-blockers can be determined by their ability to displace [³H]DHA from its binding sites, quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| Competing Ligand | Tissue/Cell Type | IC50 / Ki (nM) | Reference |

| (-)-Propranolol | Human Myometrium | - (100x more potent than (+)-propranolol) | [3] |

| (±)-Propranolol | Guinea-Pig Ventricular Muscle | Ki = 6.9 | [4] |

| (-)-Propranolol | Human Lymphocyte Membranes | Ki = 0.0076 (µM) | [1] |

| d-Propranolol | Human Lymphocyte Membranes | Ki = 0.59 (µM) | [1] |

| Metoprolol | Rat Cardiac Membranes | Lower affinity than non-selective blockers | [2] |

| Acebutolol | Rat Cardiac Membranes | Lower affinity than non-selective blockers | [2] |

| Practolol | Rat Cardiac Membranes | Lower affinity than non-selective blockers | [2][5] |

| Zinterol | Human Myometrium | - | [3] |

Experimental Protocols

The following is a generalized protocol for a [³H]this compound radioligand binding assay. Specific parameters may require optimization depending on the tissue or cell type.

Membrane Preparation

-

Homogenization: Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a suitable homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Pelleting Membranes: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

Radioligand Binding Assay

-

Incubation: Aliquots of the membrane preparation are incubated with varying concentrations of [³H]this compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Total and Non-specific Binding:

-

Total Binding: Membranes are incubated with only [³H]DHA.

-

Non-specific Binding: A parallel set of tubes is incubated with [³H]DHA in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol) to saturate the specific binding sites.

-

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data (specific binding vs. [³H]DHA concentration) are analyzed by non-linear regression (e.g., Scatchard analysis) to determine Kd and Bmax.

Competition Binding Assay

-

Incubation: Membranes are incubated with a fixed concentration of [³H]this compound (typically at or near its Kd) and varying concentrations of the competing non-labeled drug.

-

Data Analysis: The concentration of the competing drug that inhibits 50% of the specific [³H]DHA binding (IC50) is determined. The IC50 value can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound, particularly in its tritiated form, remains an indispensable tool for the study of beta-adrenergic receptors. Its well-characterized mechanism of action as a competitive antagonist, coupled with its high-affinity binding, allows for the precise quantification and characterization of these vital receptors. The experimental protocols detailed herein provide a framework for researchers to effectively utilize [³H]this compound in their investigations, contributing to a deeper understanding of beta-adrenergic pharmacology and aiding in the development of novel therapeutics targeting this receptor system.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent of Dihydroalprenolol: A Technical Guide to its Discovery and Enduring Role in Adrenergic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of adrenergic receptors, pivotal mediators of catecholamine signaling, underwent a profound transformation with the advent of radioligand binding techniques. Central to this revolution was the development of specific, high-affinity radiolabeled probes that allowed for the direct quantification and characterization of these receptors. Among the most influential of these tools is (-)-[³H]dihydroalprenolol ([³H]DHA), a potent beta-adrenergic antagonist. This technical guide provides an in-depth exploration of the discovery, history, and application of this compound in adrenergic research, offering detailed experimental protocols, a comprehensive summary of quantitative binding data, and visualizations of key signaling pathways and experimental workflows.

The Genesis of a Powerful Tool: Discovery and Synthesis

The journey to this compound began with its parent compound, alprenolol, a non-selective beta-adrenergic antagonist. The critical breakthrough came with the realization that a radiolabeled version of a potent antagonist could serve as a powerful tool to directly label and study beta-adrenergic receptors. The synthesis of tritiated this compound involves the catalytic reduction of (-)-alprenolol using tritium gas.[1] In this process, tritium is added across the double bond of the alprenolol molecule, resulting in the saturated derivative, this compound.[1] This method proved to be highly effective in producing a radioligand with high specific activity, a crucial characteristic for detecting the low concentrations of receptors typically found in biological tissues.

Subsequent studies confirmed that the biological activity of (-)-[³H]this compound was identical to that of unlabeled this compound and the parent compound, alprenolol, in terms of both direct ligand binding and the inhibition of catecholamine-stimulated adenylyl cyclase.[1] This validation was essential for its acceptance and widespread adoption as a reliable probe for beta-adrenergic receptors.

Quantitative Analysis of Beta-Adrenergic Receptors with [³H]this compound

The use of [³H]DHA in radioligand binding assays has generated a vast amount of quantitative data on the density (Bmax) and binding affinity (Kd) of beta-adrenergic receptors in a wide array of tissues and species. These parameters are fundamental to understanding the physiological and pathological roles of these receptors.

[³H]this compound Binding Parameters in Various Tissues

The following table summarizes the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]DHA in different tissues, as determined by Scatchard analysis in various studies.

| Tissue/Cell Type | Species | Kd (nM) | Bmax (fmol/mg protein unless otherwise specified) | Reference |

| Myometrium | Human | 0.50 | 70 | [2] |

| Early Placenta | Human | 2.80 ± 0.9 | 330.30 ± 93.5 | [3] |

| Cerebral Arteries | Human | 12.3 | 790 | [4] |

| Cerebral Arteries (post-subarachnoid hemorrhage) | Human | 13.9 | 1140 | [4] |

| Lymphocytes (membranes) | Human | - | ~1250 receptors/cell | [5] |

| Lymphocytes (intact cells) | Human | - | ~1700 receptors/cell | [5] |

| Lymphocytes | Human | 10 | 75 ± 12 | [6] |

| Cardiac Myocytes | Canine | 1.57 - 1.71 | 911 - 936 (grains/0.9 X 10⁻² mm²) | [7] |

| Cardiac Arterioles | Canine | 0.26 | 986 (grains/0.9 X 10⁻² mm²) | [7] |

| Cardiac Membranes | Rat | 5.7 ± 1.1 | - | [8] |

| Isolated Cardiac Cells | Rat | ~8 | - | [9] |

| Vas Deferens | Rat | 0.3 | 460 (fmol/g wet tissue) | [10][11] |

| Brain | Rat | - | - | [12] |

| Brown Fat Cells | Hamster | 1.4 | 57,000 sites/cell | [13] |

| BC3H1 Muscle Cells (High Affinity Site) | - | 0.53 | 58 | [14] |

| BC3H1 Muscle Cells (Low Affinity Site) | - | 110 | 1100 | [14] |

Note: The units for Bmax can vary between studies (e.g., fmol/mg protein, sites/cell , fmol/g wet tissue, or grains/area in autoradiography). Direct comparison should be made with caution. The variability in Kd and Bmax values can be attributed to differences in experimental conditions, tissue preparation, and data analysis methods.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing [³H]this compound.

Radioligand Binding Assay

This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [³H]DHA binding to beta-adrenergic receptors in a membrane preparation.

1. Membrane Preparation:

-

Homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using the Bradford or Lowry method).

2. Saturation Binding Assay:

-

Set up a series of incubation tubes.

-

To each tube, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of [³H]DHA (e.g., 0.1 - 20 nM).

-

For each concentration of [³H]DHA, prepare a parallel set of tubes for determining non-specific binding. To these tubes, add a high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).

-

Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand.

-

Rapidly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]DHA concentration.

-

Plot the specific binding versus the concentration of [³H]DHA. This will generate a saturation curve.

-

To determine the Kd and Bmax, transform the data using a Scatchard plot (Bound/Free vs. Bound) or use non-linear regression analysis to fit the data to a one-site binding model.

Adenylyl Cyclase Assay

This protocol outlines a method to measure the functional coupling of beta-adrenergic receptors to adenylyl cyclase.

1. Membrane Preparation:

-

Prepare membranes as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Reaction:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

ATP (the substrate for adenylyl cyclase)

-

MgCl₂ (a required cofactor)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

A GTP regenerating system (e.g., creatine phosphate and creatine kinase) as GTP is required for G-protein activation.

-

-

Add a known amount of membrane protein to the reaction mixture.

-

To stimulate the enzyme, add a beta-adrenergic agonist (e.g., isoproterenol) at various concentrations. Include a basal (unstimulated) control.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent) and boiling.

3. cAMP Quantification:

-

Centrifuge the tubes to pellet the protein.

-

Measure the amount of cyclic AMP (cAMP) produced in the supernatant using a competitive binding assay (e.g., a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)).

4. Data Analysis:

-

Plot the amount of cAMP produced as a function of the agonist concentration to generate a dose-response curve.

-

From this curve, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum stimulation.

Receptor Autoradiography

This protocol describes the localization of beta-adrenergic receptors in tissue sections using [³H]DHA.[15]

1. Tissue Section Preparation:

-

Freeze fresh tissue and mount it on a cryostat chuck.

-

Cut thin sections (e.g., 10-20 µm) of the tissue in a cryostat.

-

Thaw-mount the sections onto gelatin-coated microscope slides and allow them to dry.

2. In Vitro Labeling:

-

Incubate the slide-mounted tissue sections in a solution containing [³H]DHA at a concentration near its Kd.

-

To determine non-specific binding, incubate adjacent sections in the same [³H]DHA solution containing a high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).

-

After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

-

Briefly rinse the slides in distilled water to remove buffer salts.

-

Dry the slides rapidly, for example, under a stream of cold, dry air.

3. Autoradiogram Generation:

-

Appose the labeled tissue sections to a radiation-sensitive film (e.g., tritium-sensitive film) or a phosphor imaging plate in a light-tight cassette.

-

Expose for a period of time, which can range from days to weeks depending on the radioactivity level.

-

Develop the film or scan the imaging plate to visualize the distribution of radioactivity.

4. Data Analysis:

-

The resulting autoradiograms show the anatomical distribution of the [³H]DHA binding sites.[15]

-

The density of the signal can be quantified using densitometry and compared to standards to determine the receptor density in specific anatomical regions.[16][17]

Visualizing the Molecular Landscape

Beta-Adrenergic Receptor Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical Gs-protein coupled signaling pathway.

Caption: Canonical Gs-protein coupled beta-adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay.

Caption: Workflow for a radioligand binding assay to determine Kd and Bmax.

Experimental Workflow for Receptor Autoradiography

The following diagram illustrates the major steps involved in performing receptor autoradiography.

Caption: Workflow for receptor autoradiography to visualize receptor distribution.

Conclusion

The development of (-)-[³H]this compound was a landmark achievement in adrenergic research. Its high affinity and specificity for beta-adrenergic receptors provided researchers with an unprecedented tool to directly probe these crucial signaling molecules. The wealth of quantitative data generated using [³H]DHA has been instrumental in defining the pharmacology of beta-adrenergic receptor subtypes, understanding their distribution in various tissues, and elucidating their role in health and disease. The experimental protocols detailed in this guide continue to be fundamental in the characterization of new drugs targeting the adrenergic system. Despite the emergence of newer technologies, the principles established through the use of this compound remain a cornerstone of receptor pharmacology and drug discovery.

References

- 1. Structure and biological activity of (-)-[3H]this compound, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenergic receptors in early human placenta characterization of [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in affinity of cardiac beta-adrenergic receptors for [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 10. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. db.cngb.org [db.cngb.org]

- 12. Influence of polymeric effectors on binding of 3H-dihydroalprenolol to beta-adrenergic receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High number of high-affinity binding sites for (-)-[3H]this compound on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-adrenergic-receptor localization by light microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of beta-adrenergic receptors in canine cardiac myocytes using autoradiography and an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

chemical structure and properties of dihydroalprenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroalprenolol (DHA) is a potent and widely utilized beta-adrenergic receptor antagonist. As a hydrogenated derivative of the beta-blocker alprenolol, it exhibits high affinity and specificity for beta-adrenergic receptors, making it an invaluable tool in pharmacology and molecular biology.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It also details experimental protocols for its use in radioligand binding and functional assays and illustrates the canonical beta-adrenergic signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 1-(isopropylamino)-3-(2-propylphenoxy)-2-propanol.[1][2] Its chemical structure is characterized by a secondary amine, a hydroxyl group, and a substituted aromatic ring, all of which contribute to its interaction with beta-adrenergic receptors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol[1][3] |

| CAS Number | 60106-89-0[2] |

| PubChem CID | 43216[2] |

| Molecular Formula | C15H25NO2[2] |

| SMILES | CCCC1=CC=CC=C1OCC(CNC(C)C)O[2] |

| InChI | InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 251.37 g/mol [2] | PubChem |

| XLogP3 | 3.4[1] | Wikipedia |

| Hydrogen Bond Donor Count | 2[1] | Wikipedia |

| Hydrogen Bond Acceptor Count | 3[1] | Wikipedia |

| Polar Surface Area | 41.5 Ų[1] | Wikipedia |

Pharmacological Properties

This compound is a non-selective beta-adrenergic antagonist, meaning it binds to both β1 and β2 adrenergic receptors. However, some studies suggest a degree of selectivity for the β2 subtype.[4] Its high affinity and specificity have led to its widespread use as a radioligand, typically tritiated ([³H]DHA), for the characterization and quantification of beta-adrenergic receptors in various tissues and cell types.[1][5][6]

Table 3: Reported Binding Affinities (Kd) of this compound for Beta-Adrenergic Receptors

| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) |

| Human Myometrium | Beta-2 (predominantly) | 0.50[6] |

| Rat Vas Deferens | Beta-2 | 0.3[4] |

| Human Polymorphonuclear Cells | Beta-2 | 1-5[7] |

| Rat Kidney Tubular Cell Membrane | Beta-1 | 7.1[8] |

Signaling Pathways

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that is fundamental to numerous physiological processes. As an antagonist, this compound blocks this pathway. The canonical beta-adrenergic signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[9][10] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[9][10] PKA proceeds to phosphorylate various downstream targets, leading to a cellular response.

Experimental Protocols

Radioligand Binding Assay using [³H]this compound

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[11]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[11]

-

-

Incubation:

-

In a multi-well plate, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with a constant concentration of [³H]this compound (typically near its Kd value, e.g., 1-5 nM).[7][12]

-

For competition assays, add varying concentrations of the unlabeled test compound.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 10 µM propranolol).[12]

-

Incubate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11][12]

-

-

Separation of Bound and Free Ligand:

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.[11]

-

Adenylate Cyclase Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP via adenylyl cyclase, providing a functional readout of beta-adrenergic receptor activation.

Methodology:

-

Membrane Preparation: Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

-

Assay Incubation:

-

Incubate the membranes in an assay buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX or RO-20), GTP (required for G protein activation), and Mg²⁺.[13]

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the membranes and incubate for a defined period (e.g., 10-15 minutes) at 30°C or 37°C.[13]

-

-

Termination and cAMP Measurement:

-

Stop the reaction by adding a stop solution (e.g., 0.5 M HCl or by heating).

-

Measure the amount of cAMP produced using a variety of available methods, such as a competitive protein binding assay, radioimmunoassay (RIA), or an enzyme-linked immunosorbent assay (ELISA).[13]

-

-

Data Analysis:

-

Generate concentration-response curves by plotting the amount of cAMP produced against the logarithm of the agonist concentration.

-

From these curves, determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Conclusion

This compound remains a cornerstone in the study of beta-adrenergic receptors. Its well-characterized chemical and pharmacological properties, combined with its utility as a radioligand, have significantly contributed to our understanding of adrenergic signaling in both health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discoverbiotech.com [discoverbiotech.com]

- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding and competition assays [bio-protocol.org]

- 13. scispace.com [scispace.com]

Dihydroalprenolol: An In-Depth Technical Guide to its Application as a Beta-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroalprenolol (DHA), a hydrogenated derivative of the beta-adrenergic receptor antagonist alprenolol, serves as a critical tool in the study of beta-adrenergic signaling.[1] Its tritiated form, [3H]this compound, is a widely utilized radioligand for the direct labeling, quantification, and characterization of beta-adrenergic receptors.[1] This technical guide provides a comprehensive overview of this compound's biochemical properties, its application in key experimental protocols, and its role in elucidating the complex signaling pathways governed by beta-adrenergic receptors.

Biochemical Profile and Receptor Binding Properties of this compound

[3H]this compound binds to beta-adrenergic receptors with high affinity and specificity, making it an invaluable radioligand for receptor characterization studies. The binding is saturable, reversible, and stereospecific.

Quantitative Binding Data

The binding affinity (Kd) and maximum binding capacity (Bmax) of [3H]this compound have been determined in various tissue preparations, providing insights into receptor distribution and density. Competition binding assays, where the displacement of [3H]DHA by various adrenergic agonists and antagonists is measured, have been instrumental in defining the pharmacological profile and subtype selectivity of beta-adrenergic receptors.

| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) of [3H]DHA | Bmax (fmol/mg protein) | Reference |

| Human Myometrium | Predominantly β2 | 0.50 | 70 | [2] |

| Rat Vas Deferens | Predominantly β2 | 0.3 | 460 (fmol/g wet tissue) | [3] |

| Rat Kidney Tubular Cell Membrane | β1 | 7.1 | 69.8 | [4] |

| Rabbit Heart (Right Atrium) | β1 and β2 (72:28 ratio) | - | - | [5] |

| Rabbit Heart (Left Atrium) | β1 and β2 (82:18 ratio) | - | - | [5] |

| Rabbit Heart (Ventricles) | Predominantly β1 | - | - | [5] |

| Rat Cardiac Membranes | β1 | 5.7 | - | [6] |

| Competing Ligand | Receptor Source | IC50 / Ki (nM) | Receptor Subtype Preference | Reference |

| (-)-Propranolol | Guinea-pig ventricular muscle | Ki: 6.9 | Non-selective | [7] |

| (-)-Propranolol | Human Lymphocyte Membranes | Ki: 0.0076 (µM) | β2 | [8] |

| d-Propranolol | Human Lymphocyte Membranes | Ki: 0.59 (µM) | β2 | [8] |

| l-Isoproterenol | Human Lymphocyte Membranes | Ki: 3.6 (µM) | Non-selective agonist | [8] |

| l-Epinephrine | Human Lymphocyte Membranes | Ki: 23.5 (µM) | Non-selective agonist | [8] |

| l-Norepinephrine | Human Lymphocyte Membranes | Ki: 93.8 (µM) | β1-selective agonist | [8] |

| Metoprolol | Rat Cardiac Membranes | Lower affinity | β1-selective | [6] |

| Acebutolol | Rat Cardiac Membranes | Lower affinity | β1-selective | [6] |

| Practolol | Rat Cardiac Membranes | Lower affinity | β1-selective | [6] |

Beta-Adrenergic Receptor Signaling Pathways

This compound, as an antagonist, blocks the initiation of downstream signaling cascades typically triggered by endogenous catecholamines like epinephrine and norepinephrine. These pathways are crucial for regulating a myriad of physiological processes.

Canonical Gs-Protein Coupled Signaling Pathway

The classical beta-adrenergic signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and cellular responses.

Canonical Gs-protein mediated beta-adrenergic signaling pathway.

Non-Canonical Beta-Adrenergic Signaling

Recent research has unveiled non-canonical signaling pathways that are G-protein independent and often mediated by β-arrestin. Following agonist binding and G-protein coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited. This can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK.

β-arrestin mediated non-canonical signaling pathway.

Key Experimental Protocols

[3H]this compound Radioligand Binding Assay

This assay is fundamental for determining the affinity of unlabeled compounds for beta-adrenergic receptors and for quantifying receptor density in a given tissue or cell preparation.

1. Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer or a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Radioligand Binding Assay (Competition Format):

-

In a 96-well plate, combine:

-

A fixed amount of membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).

-

A fixed concentration of [3H]this compound (typically near its Kd value).

-

A range of concentrations of the unlabeled competing ligand (agonist or antagonist).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) to a final volume (e.g., 250 µL).

-

-

To determine non-specific binding, include wells with a high concentration of a potent unlabeled antagonist (e.g., 10 µM propranolol).

-

To determine total binding, include wells with only the membrane preparation and [3H]DHA.

-

Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding to the filter.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of [3H]DHA).

-

Calculate the inhibition constant (Ki) for the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a [3H]DHA competition binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of beta-adrenergic receptor activation or blockade by quantifying the production of cAMP from ATP.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

[α-32P]ATP as the substrate.

-

An ATP regenerating system (e.g., creatine phosphate and creatine kinase) to maintain ATP levels.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

MgCl2, as Mg2+ is a required cofactor for adenylyl cyclase.

-

The membrane preparation.

-

The test compound (e.g., an agonist like isoproterenol to stimulate, or an antagonist like DHA to inhibit agonist-stimulated activity).

-

-

For basal activity, omit any stimulating agents.

2. Incubation:

-

Initiate the reaction by adding the membrane preparation or ATP.

-

Incubate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-20 minutes).

3. Termination and Separation:

-

Stop the reaction by adding a "stop solution" (e.g., containing SDS, unlabeled ATP, and [3H]cAMP to monitor recovery) and heating to denature the enzyme.[9]

-

Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP. A common method involves sequential column chromatography over Dowex and alumina columns.[9]

4. Quantification:

-

Measure the radioactivity of the eluted [32P]cAMP using liquid scintillation counting.

-

Correct for the recovery of cAMP using the [3H]cAMP internal standard.

-

Express adenylyl cyclase activity as pmol or nmol of cAMP produced per minute per mg of membrane protein.

Synthesis of [3H]this compound

[3H]this compound is synthesized from its precursor, (-)-alprenolol. The process involves the catalytic reduction of (-)-alprenolol with tritium gas (3H2). This reaction saturates the double bond in the alprenolol molecule, adding tritium atoms across it and also leading to exchange at the adjacent benzylic position. The resulting tritiated this compound retains the biological activity of the parent compound and unlabeled this compound, allowing it to serve as a reliable radioligand for beta-adrenergic receptors.

Conclusion

This compound, particularly in its tritiated form, remains an indispensable tool for the pharmacological characterization of beta-adrenergic receptors. Its high affinity, specificity, and well-defined binding characteristics have enabled decades of research into receptor distribution, function, and signaling. The experimental protocols detailed in this guide provide a framework for utilizing DHA to investigate the intricate roles of beta-adrenergic signaling in both physiological and pathological contexts, thereby aiding in the discovery and development of novel therapeutics targeting this critical receptor system.

References

- 1. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coexistence of beta 1- and beta 2-adrenoceptors in the rabbit heart: quantitative analysis of the regional distribution by (-)-3H-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and biological activity of (-)-[3H]this compound, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Radiolabeled [3H]Dihydroalprenolol in Receptor Binding Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the core principles and practical applications of using radiolabeled [3H]dihydroalprenolol ([3H]DHA) for the characterization of beta-adrenergic receptors. [3H]DHA, a potent beta-adrenergic antagonist, serves as a critical tool in receptor binding assays, enabling the quantification and characterization of these vital signaling proteins. This document provides detailed experimental protocols, a summary of key binding data, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to [3H]this compound and Beta-Adrenergic Receptors

[3H]this compound is a tritiated, high-affinity antagonist for beta-adrenergic receptors (β-ARs). Its use in radioligand binding assays has been instrumental in elucidating the density, affinity, and pharmacological properties of these receptors in various tissues and cell types. Beta-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of catecholamines like epinephrine and norepinephrine. They play a pivotal role in regulating cardiovascular function, smooth muscle relaxation, and metabolic processes. The primary subtypes, β1 and β2, exhibit distinct tissue distributions and signaling pathways.

Core Principles of Receptor Binding Assays with [3H]DHA

Receptor binding assays with [3H]DHA are designed to measure the interaction between the radioligand and its target receptor. The fundamental principle involves incubating a biological sample (e.g., tissue homogenates, cell membranes, or intact cells) with [3H]DHA and then separating the receptor-bound radioligand from the unbound (free) radioligand. The amount of bound radioactivity is then quantified to determine receptor density (Bmax) and binding affinity (Kd).

A critical aspect of these assays is the determination of non-specific binding , which refers to the binding of the radioligand to components other than the target receptor. This is typically measured by including a high concentration of a non-radiolabeled competitor (e.g., propranolol or isoproterenol) in a parallel set of experiments. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of a competitor).

Quantitative Data Summary

The following tables summarize key quantitative data for [3H]DHA binding to beta-adrenergic receptors across various biological systems as reported in the scientific literature.

| Tissue/Cell Type | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |

| Human Myometrium | 0.50 | 70 | [1] |

| Rat Vas Deferens Membranes | 0.3 | 460 fmol/g wet tissue weight | [2] |

| Breast Cancer Cells | 1-9 | Not specified | [3] |

| Hamster Brown Adipocytes | 1.4 | 57,000 sites/cell | [4][5] |

| Fetal Palatal Mesenchymal Cells | 1.5 | 16 | [6] |

| Rat Gravid Myometrium (term) | 1.31 | 174 | [7] |

| Control Brown Fat Membranes | 4.45 | 249 | [8] |

| Agonist/Antagonist Competition for [3H]DHA Binding | Order of Potency | Receptor Subtype Indicated | Reference |

| Adrenergic Agonists (Human Myometrium) | Isoproterenol > Epinephrine >> Norepinephrine | β2 | [1] |

| Adrenergic Agonists (BC3H1 Cells) | Isoprenaline > Adrenaline > Noradrenaline > Phenylephrine | β2 | [9] |

| Adrenergic Antagonists (BC3H1 Cells) | Alprenolol ≅ Propranolol > Butoxamine > Practolol > Phentolamine | β2 | [9] |

| Adrenergic Agonists (Breast Cancer Cells) | L-isoproterenol = L-epinephrine > L-norepinephrine | β-adrenergic | [3] |

| Adrenergic Agonists (Hamster Brown Adipocytes) | Typical β1-adrenergic specificity | β1 | [4][5] |

Detailed Experimental Protocols

The following sections provide a generalized yet detailed methodology for performing [3H]DHA receptor binding assays. Specific parameters may require optimization depending on the tissue or cell type being investigated.

Membrane Preparation

-

Tissue Homogenization: Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.[10]

-

Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation to remove endogenous interfering substances.[10]

-

Final Resuspension: The final membrane pellet is resuspended in the assay buffer to a desired protein concentration, which is determined using a standard protein assay.[10]

Radioligand Binding Assay

-

Incubation: Triplicate tubes are prepared containing the membrane preparation (typically 50-200 µg of protein), varying concentrations of [3H]DHA, and assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) in a final volume of 250-500 µL.[10] Incubations are typically carried out at 37°C for a duration sufficient to reach equilibrium (e.g., 15-180 minutes).[11][12][13]

-

Determination of Non-Specific Binding: A parallel set of tubes is incubated under the same conditions but includes a high concentration of a non-labeled competitor (e.g., 1 µM propranolol or 10 µM l-isoproterenol) to determine non-specific binding.[10][11]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C or GF/B) under vacuum. This separates the membrane-bound [3H]DHA from the free radioligand in the solution.[11][14]

-

Washing: The filters are rapidly washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis

The data obtained from the binding assay is analyzed to determine the key parameters of receptor binding:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each [3H]DHA concentration.

-

Saturation Analysis: Plotting specific binding against the concentration of [3H]DHA generates a saturation curve. Non-linear regression analysis of this curve yields the dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.

-

Scatchard Analysis: A linear transformation of the saturation binding data (plotting bound/free versus bound) can also be used to determine Kd and Bmax.

-

Competition Analysis: In these experiments, a fixed concentration of [3H]DHA is incubated with varying concentrations of a competing unlabeled ligand. The concentration of the competitor that inhibits 50% of the specific [3H]DHA binding is known as the IC50. The inhibition constant (Ki) for the competitor can then be calculated using the Cheng-Prusoff equation.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for [3H]DHA Receptor Binding Assay

References

- 1. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional beta-adrenergic receptors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High number of high-affinity binding sites for (-)-[3H]this compound on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Identification of adenylate cyclase-coupled beta-adrenergic receptors in the developing mammalian palate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of beta-adrenoceptors in myometrium of preparturient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased beta-adrenergic receptors in brown fat of winter-acclimatized Alaskan voles [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ebm-journal.org [ebm-journal.org]

In Vitro Pharmacological Profile of Dihydroalprenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroalprenolol (DHA) is a hydrogenated derivative of the beta-adrenergic receptor antagonist, alprenolol.[1] It is a well-characterized beta-blocker extensively utilized in pharmacology as a research tool, primarily in its tritiated form, [³H]-dihydroalprenolol, for the direct study and quantification of beta-adrenergic receptors.[2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, receptor subtype selectivity, and functional antagonism. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows to support researchers in the field of adrenergic pharmacology.

Core Pharmacological Profile

This compound functions as a competitive antagonist at beta-adrenergic receptors, blocking the effects of catecholamines like epinephrine and norepinephrine.[2] Its biological activity in this regard is identical to that of its parent compound, alprenolol.[2] The primary mechanism of action involves binding to beta-adrenergic receptors, thereby preventing the activation of downstream signaling cascades, most notably the adenylyl cyclase pathway.[2]

Binding Affinity and Selectivity

The binding of [³H]-dihydroalprenolol to beta-adrenergic receptors is characterized by high affinity, rapid kinetics, and stereoselectivity.[3][4] It is a reversible interaction, with binding reaching equilibrium within minutes.[3] While DHA binds to both β₁ and β₂ adrenergic receptor subtypes, competition binding assays using subtype-selective antagonists reveal a predominance of β₂ receptors in tissues such as human myometrium and liver.[3][5] In contrast, studies on hamster brown adipocytes and rat cardiac membranes suggest a profile more characteristic of a β₁-adrenergic receptor interaction.[6][7]

It is crucial to note that under certain conditions, particularly in the central nervous system, [³H]-dihydroalprenolol has been shown to bind to non-adrenergic sites, including serotonin receptors. This necessitates careful experimental design to ensure the specific labeling of beta-adrenergic receptors.

Data Presentation: Quantitative Analysis

The following tables summarize the binding affinity and functional potency of this compound from various in vitro studies.

Table 1: Binding Affinity of [³H]-Dihydroalprenolol at Beta-Adrenergic Receptors

| Tissue/Cell Type | Receptor Subtype(s) | K_d (nM) | B_max (fmol/mg protein) | Reference |

| Human Myometrium | Predominantly β₂ | 0.50 | 70 | [3] |

| Rat Vas Deferens | β₂ | 0.3 | 460 (per g wet tissue) | [8] |

| Human Polymorphonuclear Cells | β₂ | 1 - 5 | 870 +/- 128 (receptors/cell) | [4] |

| Rat Adipocyte Membranes | β₁ | ~15 | 240 | [9] |

| Hamster Brown Adipocytes | β₁ | 1.4 | 57,000 (receptors/cell) | [6] |

| Rat Cardiac Membranes | β₁ | 5.7 +/- 1.1 | Not Specified | [7] |

Table 2: Functional Antagonism of this compound

| Assay Type | Agonist | Cell/Tissue System | Measured Effect | IC₅₀/K_i | Reference |

| Adenylyl Cyclase Inhibition | Catecholamines | Not Specified | Inhibition of cAMP production | Identical to Alprenolol | [2] |

Note: Specific IC₅₀ values for this compound in functional assays are not widely reported in the surveyed literature, which primarily focuses on its utility as a radioligand.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i) of unlabeled this compound for β₁ and β₂-adrenergic receptors.

Materials:

-

Cell membranes from cell lines stably expressing human β₁ or β₂-adrenergic receptors (e.g., CHO, HEK293).

-

Radioligand: [³H]-Dihydroalprenolol.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific binding control: 10 µM Propranolol.

-

Unlabeled this compound and other competing ligands.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a determined protein concentration.

-

Assay Setup: In a 96-well plate, combine a fixed concentration of [³H]-dihydroalprenolol (typically at or below its K_d), cell membranes, and increasing concentrations of unlabeled this compound.

-

Controls: Include wells for total binding (membranes + [³H]-DHA) and non-specific binding (membranes + [³H]-DHA + excess propranolol).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of unlabeled this compound. Determine the IC₅₀ value using non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Functional Antagonism via cAMP Accumulation Assay

Objective: To determine the potency (IC₅₀) of this compound in antagonizing agonist-stimulated cAMP production.

Materials:

-

Intact cells expressing the beta-adrenergic receptor of interest.

-

Agonist: Isoproterenol (a non-selective beta-agonist).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC₈₀) to the wells in the presence of a PDE inhibitor.

-

Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Quantification: Measure the intracellular cAMP levels using the chosen detection method.

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximal agonist-induced cAMP response.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A class experiment in clinical pharmacology using beta-adrenoceptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenergic receptors in human liver plasma membranes: predominance of beta 2- and alpha 1-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High number of high-affinity binding sites for (-)-[3H]this compound on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Dihydroalprenolol: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dihydroalprenolol for laboratory applications. This compound, a hydrogenated derivative of the beta-adrenergic antagonist alprenolol, serves as a valuable tool in pharmacological research, particularly in studies involving beta-adrenergic receptors. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to facilitate its preparation and purification in a laboratory setting.

Synthesis of this compound

This compound is synthetically accessible through two primary routes: the catalytic hydrogenation of its precursor, alprenolol, or a multi-step synthesis commencing from 2-propylphenol. The former is often preferred for its simplicity and high conversion rate.

Synthesis via Catalytic Hydrogenation of Alprenolol

The most direct method for preparing this compound involves the reduction of the allyl group of alprenolol. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[1][2]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve alprenolol (1.0 eq) in a suitable solvent such as ethanol or methanol (approximately 10-15 mL per gram of alprenolol).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the alprenolol). The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: The flask is then connected to a hydrogenation apparatus. The atmosphere in the flask is replaced with hydrogen gas (H₂), and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a Parr shaker).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

Alternative Synthesis from 2-Propylphenol

A de novo synthesis of this compound can be achieved, which is characteristic of the synthesis of many beta-blockers.[3][4] This involves the reaction of a phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine.

Reaction Scheme:

-

Epoxide Formation: 2-propylphenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding glycidyl ether.

-

Ring Opening: The resulting epoxide is then reacted with isopropylamine, which opens the epoxide ring to form the final product, this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove any unreacted starting materials, by-products, and residual catalyst. Common purification techniques include column chromatography and recrystallization.

Purification by Column Chromatography

Due to the basic nature of the amine group in this compound, standard silica gel chromatography can sometimes lead to peak tailing.[5][6][7] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent or by using an amine-functionalized silica gel.

Experimental Protocol:

-

Column Packing: A glass chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The product is eluted from the column using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A small percentage of triethylamine (e.g., 0.5-1%) is typically added to the eluent system to improve the peak shape.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline this compound.[8][9][10][11] The choice of solvent is crucial for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include isopropanol, ethanol, or mixtures of hexane and ethyl acetate.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the boiling solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Crystal Collection: The resulting crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound. (Note: This data is illustrative and may vary depending on the specific experimental conditions.)

Table 1: Synthesis of this compound via Catalytic Hydrogenation

| Parameter | Value |

| Starting Material | Alprenolol |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Typical Yield | >95% |

Table 2: Purification of this compound

| Purification Method | Parameters | Purity (by HPLC) | Recovery |

| Column Chromatography | Silica gel, Hexane/Ethyl Acetate with 1% Triethylamine | >98% | 80-90% |

| Recrystallization | Isopropanol | >99% | 70-85% |

Table 3: Analytical Characterization of this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of alkene proton signals (~5-6 ppm) from alprenolol. Appearance of new aliphatic proton signals. Aromatic protons, methoxy protons, and isopropyl group protons will have characteristic shifts. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₁₅H₂₅NO₂), and characteristic fragmentation patterns. |

| HPLC | A single major peak indicating high purity.[12][13][14][15] |

Visualizations

Experimental Workflows

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmedchem.com [jmedchem.com]

- 5. youtube.com [youtube.com]

- 6. scienceforums.net [scienceforums.net]

- 7. biotage.com [biotage.com]

- 8. mdpi.com [mdpi.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. LabXchange [labxchange.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. moravek.com [moravek.com]

Dihydroalprenolol's Affinity for Beta-1 and Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of dihydroalprenolol for beta-1 (β1) and beta-2 (β2) adrenergic receptors. This compound, a potent beta-adrenergic antagonist, is a critical tool in pharmacological research, particularly in radioligand binding assays to characterize these receptors. This document summarizes quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound is typically quantified by its dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The following table summarizes the reported Kd values for this compound binding to β1 and β2 receptors from various tissue sources.

| Receptor Subtype | Tissue/Cell Source | Species | Dissociation Constant (Kd) (nM) | Reference |

| Beta-1 | Hamster Brown Adipocytes | Hamster | 1.4 | [1] |

| Beta-1 | Rat Kidney Tubular Cell Membrane | Rat | 7.1 | [2] |

| Beta-2 | Human Epidermal Keratinocytes | Human | 1.4 | [3] |

| Beta-2 | Rat Vas Deferens Membranes | Rat | 0.3 | [4] |

| Beta-2 (predominantly) | Human Myometrium | Human | 0.50 | [5] |

Experimental Protocols: Radioligand Binding Assay

The characterization of this compound binding affinity is predominantly achieved through radioligand binding assays, typically utilizing tritiated this compound ([3H]DHA). Below is a detailed methodology for a typical competitive receptor binding assay.[6]

Membrane Preparation

-

Tissue or Cell Homogenization: The tissue or cells expressing the target beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[7][8]

-

Washing and Resuspension: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances. This step may be repeated. The final pellet is resuspended in an appropriate assay buffer.[7]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]

Binding Assay

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of a competing unlabeled ligand (e.g., a test compound or a known beta-adrenergic agonist/antagonist).[6][8] The incubation is typically carried out in a 96-well plate format at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to reach equilibrium.[6][7][8]

-

Definition of Non-Specific Binding: To determine the amount of radioligand that binds to non-receptor components, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist, such as propranolol (e.g., 10 µM).[8]

Separation of Bound and Free Radioligand

-

Rapid Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.[6][7] This process separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.[7][8]

Quantification of Radioactivity

-

Scintillation Counting: The filters containing the bound [3H]this compound are placed in scintillation vials with a scintillation cocktail. The radioactivity is then quantified using a liquid scintillation counter.[8]

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competing ligand.

-

Determination of IC50 and Ki: The concentration of the competing ligand that inhibits 50% of the specific binding of [3H]this compound is determined as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of beta-1 and beta-2 adrenergic receptors and a typical experimental workflow for a radioligand binding assay.